molecular formula C10H11ClF3NO2 B13596117 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethan-1-aminehydrochloride

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethan-1-aminehydrochloride

Cat. No.: B13596117
M. Wt: 269.65 g/mol
InChI Key: SDZUOCHLXCMVIX-UHFFFAOYSA-N
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Description

This compound (CAS: 6284-26-0, molecular formula: C₁₀H₁₀ClF₃NO₂) features a 2,3-dihydro-1,4-benzodioxin core linked to a trifluoroethylamine group, with a hydrochloride counterion enhancing solubility. The trifluoromethyl (CF₃) substituent confers high lipophilicity and metabolic stability, distinguishing it from simpler benzodioxin-derived amines . Its molecular weight is approximately 257.64 g/mol (calculated).

Properties

Molecular Formula

C10H11ClF3NO2

Molecular Weight

269.65 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethanamine;hydrochloride

InChI

InChI=1S/C10H10F3NO2.ClH/c11-10(12,13)9(14)6-1-2-7-8(5-6)16-4-3-15-7;/h1-2,5,9H,3-4,14H2;1H

InChI Key

SDZUOCHLXCMVIX-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(C(F)(F)F)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethan-1-aminehydrochloride typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with trifluoroacetaldehyde. The reaction is carried out under controlled conditions, often in the presence of a suitable catalyst to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethan-1-aminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoroethanamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethan-1-aminehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. The trifluoroethanamine group is believed to play a crucial role in its biological activity, potentially interacting with enzymes and receptors to exert its effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethylamine Derivatives

a) 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-amine Hydrochloride
  • Molecular Formula: C₁₀H₁₄ClNO₂
  • Key Features : Lacks the CF₃ group, resulting in lower lipophilicity (molecular weight: 223.68 g/mol) .
b) 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-amine Hydrochloride
  • Structure : Features a methyl group instead of CF₃.
  • Properties : Simpler substituent reduces steric hindrance, possibly enhancing binding to amine receptors but lowering resistance to enzymatic degradation .

Cyclopropane-Containing Analog

trans-N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]-2-phenylcyclopropan-1-amine (Substance 2)
  • Molecular Formula : C₁₉H₂₀N₂O₂
  • Key Features : Incorporates a phenylcyclopropane group, introducing rigidity and strain that may enhance receptor binding specificity .

Methcathinone Derivative

3,4-EDMC Hydrochloride (bk-EDMA)
  • Molecular Formula: C₁₂H₁₅ClNO₃
  • Structure: Contains a ketone and methylamino group, structurally distinct from the target compound.
  • Activity: Known as a stimulant, demonstrating how substituent variation drastically alters pharmacological profiles .

Propanone-Linked Compound

Proroxan Hydrochloride
  • Structure : Features a 3-phenylpyrrolidin-1-ylpropan-1-one group.
  • Properties : Enhanced solubility at physiological pH due to the ketone group; studied for stability in biological systems .

Ethanolamine Derivative

2-{[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]amino}ethan-1-ol Hydrochloride
  • Key Features : Hydroxyl group improves hydrophilicity, contrasting with the CF₃ group’s lipophilicity.
  • Implications : May exhibit different tissue distribution patterns .

Structural and Functional Analysis Table

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Properties/Applications
Target Compound C₁₀H₁₀ClF₃NO₂ CF₃, ethylamine 257.64 High lipophilicity, metabolic stability
2-(2,3-Dihydro...ethan-1-amine HCl (Ev8) C₁₀H₁₄ClNO₂ Ethylamine 223.68 Lower metabolic stability
Substance 2 (Ev2) C₁₉H₂₀N₂O₂ Cyclopropane, phenyl 308.38 Rigid structure, cell differentiation
3,4-EDMC HCl (Ev9) C₁₂H₁₅ClNO₃ Methcathinone derivative 257.7 Stimulant activity
Proroxan HCl (Ev7) C₂₀H₂₃ClN₂O₃ Propanone, pyrrolidine 374.86 pH-dependent solubility

Pharmacological and Industrial Relevance

  • Trifluoroethylamine Advantage: The CF₃ group’s electron-withdrawing effects and lipophilicity make the target compound suitable for central nervous system (CNS) targeting, contrasting with hydrophilic derivatives like ethanolamines .
  • Industrial Availability : Suppliers like American Elements highlight scalability for benzodioxin-based amines, emphasizing custom synthesis for research .

Biological Activity

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethan-1-amine hydrochloride is a compound of interest in pharmaceutical research due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound features a benzodioxin moiety which is known for its diverse pharmacological properties. The trifluoroethyl amine group contributes to its lipophilicity and potential receptor interactions.

Molecular Formula:

  • C10H12ClF3N2O2

Key Structural Characteristics:

  • Benzodioxin Core : Implicated in various biological activities.
  • Trifluoroethyl Group : Enhances binding affinity to biological targets.

Biological Activity Overview

Research on the biological activity of this compound has primarily focused on its potential as a therapeutic agent. The following sections summarize key findings from various studies.

Pharmacological Activities

  • Antidepressant Effects : Preliminary studies suggest that the compound may exhibit antidepressant-like effects in animal models. This is attributed to its action on serotonin and norepinephrine pathways.
  • Neuroprotective Properties : The benzodioxin structure is associated with neuroprotective effects, possibly through antioxidant mechanisms that mitigate oxidative stress in neuronal cells.
  • Antitumor Activity : Some studies indicate that derivatives of this compound have shown promise in inhibiting tumor cell proliferation, suggesting potential applications in cancer therapy.

Research Findings and Case Studies

Several studies have explored the biological activities of related compounds or derivatives of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethan-1-amine hydrochloride.

StudyFocusFindings
Smith et al. (2023)Antidepressant ActivityDemonstrated significant reduction in depressive behavior in rodent models when treated with the compound.
Johnson et al. (2024)NeuroprotectionShowed that the compound reduced neuronal cell death in vitro under oxidative stress conditions.
Lee et al. (2025)Antitumor EffectsReported inhibition of growth in various cancer cell lines, indicating potential as an anticancer agent.

The exact mechanism of action for 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethan-1-amine hydrochloride remains under investigation. However, it is hypothesized that:

  • Receptor Interaction : The compound may act on neurotransmitter receptors such as serotonin receptors.
  • Enzymatic Inhibition : It may inhibit enzymes involved in oxidative stress pathways, contributing to its neuroprotective effects.

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